![molecular formula C20H21ClN6OS B10952279 N'-[(E)-(4-chlorophenyl)methylidene]-2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10952279.png)
N'-[(E)-(4-chlorophenyl)methylidene]-2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a triazole ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves a multi-step process The initial step often includes the formation of the triazole ring through a cyclization reactionThe final step involves the formation of the acetohydrazide moiety through a reaction with hydrazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also crucial .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole ring or the chlorophenyl group.
Substitution: Halogen substitution reactions can occur, particularly on the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N’-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Alanine, N-[(4-chlorophenyl)methylene]-, ethyl ester: Shares the chlorophenyl group but differs in the ester and alanine moieties.
4-bromo-N-[(4-chlorophenyl)methylene]-benzenamine: Similar in having a chlorophenyl group but differs in the presence of a bromo group and benzenamine structure.
Uniqueness
N’-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-{[4-METHYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is unique due to its combination of a triazole ring and an acetohydrazide moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C20H21ClN6OS |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-[[4-methyl-5-[(3-methylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21ClN6OS/c1-14-4-3-5-17(10-14)22-12-18-24-26-20(27(18)2)29-13-19(28)25-23-11-15-6-8-16(21)9-7-15/h3-11,22H,12-13H2,1-2H3,(H,25,28)/b23-11+ |
InChI Key |
NBNFJDXQSXRUAH-FOKLQQMPSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC2=NN=C(N2C)SCC(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=NN=C(N2C)SCC(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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